1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Descripción
This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 3-fluorophenyl group and a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the fluorine atom on the phenyl ring may influence electronic properties and binding affinity to biological targets.
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-11-2-1-3-14(8-11)25-10-13(9-16(25)26)24-17(27)23-12-4-6-15(7-5-12)28-18(20,21)22/h1-8,13H,9-10H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVALFSCIYWLONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound that has garnered significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound includes a fluorophenyl group, a pyrrolidinone ring, and a trifluoromethoxy phenyl moiety, which contribute to its distinct chemical properties.
Chemical Structure and Properties
The compound's IUPAC name is 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-(trifluoromethoxy)phenyl)urea. Its molecular formula is C18H18F4N2O3, with a molecular weight of approximately 368.35 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethoxy groups are believed to facilitate binding to these targets, modulating their activity and leading to downstream biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence various cellular processes associated with disease mechanisms.
Biological Activity
Research indicates that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits several biological activities:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Anticancer Studies : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the uniqueness of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-trifluoromethoxy)phenyl urea | Structure | Moderate anticancer activity |
| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-trifluoromethoxy)phenyl urea | Structure | Low anti-inflammatory effects |
| 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea | Structure | Significant enzyme inhibition |
Research Findings
Recent findings emphasize the need for further exploration into the pharmacokinetics and pharmacodynamics of this compound. Studies suggest that it has favorable absorption characteristics and moderate metabolic stability, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Structural and Functional Differences
- Core Structure: The target compound’s pyrrolidin-5-one core distinguishes it from analogs with pyridine (), thiazole-piperazine (11h), or pyrazole-pyrimidine () backbones. In contrast, 11h incorporates a thiazole-piperazine chain linked to a hydrazinyl group, which may enhance interactions with metal-dependent enzymes but increases molecular weight (~550 vs. ~389), likely reducing bioavailability.
Substituent Effects :
- The 4-(trifluoromethoxy)phenyl group in the target compound is structurally analogous to substituents in 11h and compounds. However, its para position on the phenyl ring contrasts with 11h ’s meta-trifluoromethoxy substitution, which could alter steric and electronic interactions with targets.
- The absence of a hydroxymethyl group (as in compounds) suggests lower solubility than hydrophilic analogs but better membrane permeability.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core. Key steps include:
- Cyclization : Formation of the 5-oxopyrrolidin-3-yl scaffold using precursors like 3-fluorophenyl-substituted amines under acidic or basic conditions .
- Urea Coupling : Reaction with 4-(trifluoromethoxy)phenyl isocyanate in anhydrous solvents (e.g., dichloromethane) at 0–25°C to form the urea linkage .
- Purification : Chromatography (e.g., Combiflash) or recrystallization to achieve >95% purity . Critical conditions include strict temperature control during cyclization and moisture-free environments for urea coupling.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) and urea NH signals (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₄F₄N₂O₃: 399.09) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme Inhibition : Screen against kinases or hydrolases (e.g., IC₅₀ determination via fluorometric assays) .
- Cellular Viability Assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., HCT-116, HeLa) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., orexin receptors) .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps, reducing side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate urea coupling; yields may increase from 60% to >85% .
- DoE (Design of Experiments) : Systematically vary solvent polarity, temperature, and stoichiometry to identify optimal conditions .
Q. How should contradictory data in biological activity be resolved?
- Assay Validation : Confirm reproducibility across multiple cell lines or enzyme batches. For example, inconsistent IC₅₀ values in kinase assays may arise from ATP concentration variability .
- Metabolite Interference : Use LC-MS to rule out compound degradation in cell culture media .
- Structural Analog Comparison : Benchmark against analogues (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to orexin receptors, focusing on urea NH interactions with Asp²⁹⁷ and fluorophenyl π-stacking .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .
- QSAR Modeling : Corrogate substituent electronegativity (e.g., CF₃O vs. Cl) with activity trends .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Scanning : Replace 4-(trifluoromethoxy)phenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Pyrrolidinone Modifications : Introduce methyl groups at the 3-position to improve metabolic stability (e.g., CYP3A4 resistance) .
- Bioisosteric Replacement : Substitute urea with thiourea or carbamate to modulate solubility and bioavailability .
Key Recommendations
- Prioritize Metabolic Stability : Incorporate deuterium at labile positions (e.g., urea NH) to prolong half-life .
- Leverage Fragment-Based Screening : Identify co-crystallization conditions for X-ray structural validation .
- Address Toxicity Early : Screen for hERG channel inhibition to mitigate cardiac risk .
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